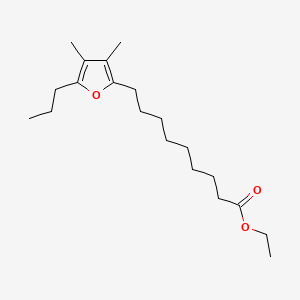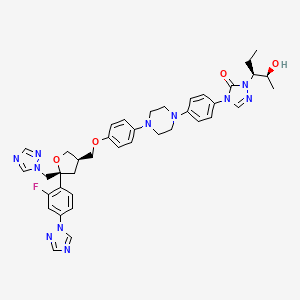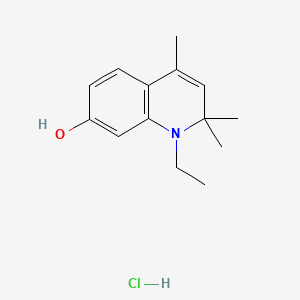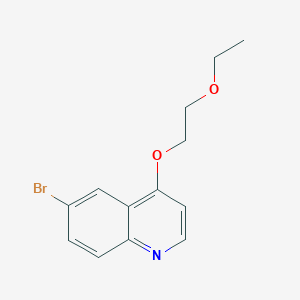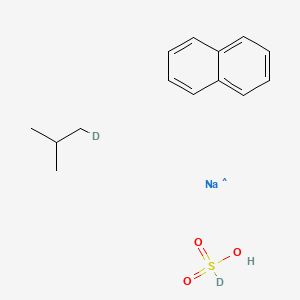
t-Butyldimethylsilyl Tylosin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
t-Butyldimethylsilyl Tylosin: is an intermediate used in the synthesis of Tylosin-d3, which is a labeled form of Tylosin. Tylosin is a macrolide antibiotic isolated from a strain of Streptomycetes fradiae found in soil from Thailand. This compound is significant in the field of organic chemistry and pharmaceuticals due to its role in the synthesis of antibiotics.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of t-Butyldimethylsilyl Tylosin involves the protection of hydroxyl groups in Tylosin using t-Butyldimethylsilyl chloride. The reaction typically occurs in the presence of a base such as imidazole or pyridine, which facilitates the formation of t-Butyldimethylsilyl ethers .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the silyl ether .
化学反应分析
Types of Reactions: t-Butyldimethylsilyl Tylosin undergoes several types of chemical reactions, including:
Substitution Reactions: The t-Butyldimethylsilyl group can be substituted with other protecting groups or functional groups.
Hydrolysis: The silyl ether can be hydrolyzed to regenerate the hydroxyl group in the presence of acids or bases.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as tetrabutylammonium fluoride (TBAF) are commonly used to remove the t-Butyldimethylsilyl group.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the silyl ether.
Major Products Formed:
Substitution Reactions: The major products are the deprotected hydroxyl compounds.
Hydrolysis: The major product is the original hydroxyl compound.
科学研究应用
Chemistry: t-Butyldimethylsilyl Tylosin is used as a protecting group in organic synthesis to protect hydroxyl groups during multi-step synthesis .
Biology and Medicine: In the field of biology and medicine, this compound is used in the synthesis of labeled antibiotics for research purposes. It helps in studying the pharmacokinetics and pharmacodynamics of antibiotics .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of antibiotics. It ensures the stability of intermediates during the synthesis process.
作用机制
The mechanism of action of t-Butyldimethylsilyl Tylosin involves the protection of hydroxyl groups in Tylosin. The t-Butyldimethylsilyl group forms a stable silyl ether with the hydroxyl group, preventing it from participating in unwanted side reactions. This protection is crucial during multi-step synthesis to ensure the integrity of the molecule .
相似化合物的比较
Trimethylsilyl Chloride: Another silylating agent used for protecting hydroxyl groups.
Triisopropylsilyl Chloride: Used for similar purposes but provides different steric hindrance.
Uniqueness: t-Butyldimethylsilyl Tylosin is unique due to its specific use in the synthesis of labeled antibiotics. Its bulky t-Butyldimethylsilyl group provides steric protection, making it more stable under various reaction conditions compared to other silylating agents .
属性
分子式 |
C52H91NO17Si |
|---|---|
分子量 |
1030.4 g/mol |
IUPAC 名称 |
2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-15-[[(2R,3R,4S,5R,6R)-5-[tert-butyl(dimethyl)silyl]oxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |
InChI |
InChI=1S/C52H91NO17Si/c1-18-38-35(27-63-50-47(62-15)46(61-14)45(32(6)66-50)70-71(16,17)51(8,9)10)23-28(2)19-20-36(55)29(3)24-34(21-22-54)43(30(4)37(56)25-39(57)67-38)69-49-42(58)41(53(12)13)44(31(5)65-49)68-40-26-52(11,60)48(59)33(7)64-40/h19-20,22-23,29-35,37-38,40-50,56,58-60H,18,21,24-27H2,1-17H3/b20-19+,28-23+/t29-,30+,31-,32-,33+,34+,35-,37-,38-,40+,41-,42-,43-,44-,45-,46-,47-,48+,49+,50-,52-/m1/s1 |
InChI 键 |
MWLOMMCRCQYUGF-XZAWMORCSA-N |
手性 SMILES |
CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O[Si](C)(C)C(C)(C)C)OC)OC |
规范 SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O[Si](C)(C)C(C)(C)C)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


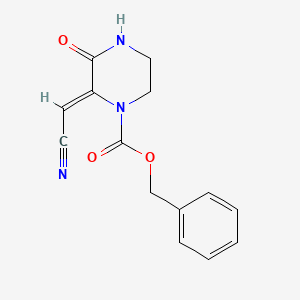
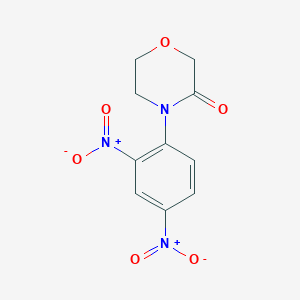
![Methyl 2-methylsulfonyl-7-thiophen-3-ylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13855913.png)
![benzyl 2-(benzhydrylideneamino)-3-[(2R,5S)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxypropanoate](/img/structure/B13855914.png)
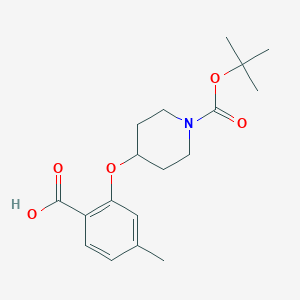
![1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo[2.2.1]hept-2-ene; 5-(Tetrabromophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene; Hexachlorocyclopentadiene-tetrabromostyrene Adduct](/img/structure/B13855921.png)
